molecular formula C17H26BNO4 B8085930 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide

Cat. No.: B8085930
M. Wt: 319.2 g/mol
InChI Key: RXHVQLVYJLQOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide is a boronic ester-containing compound characterized by a methoxy-substituted phenyl ring, a dioxaborolane group, and a butyramide side chain. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl systems for pharmaceuticals and materials science . Its amide functionality enhances stability compared to free boronic acids, making it suitable for controlled drug delivery systems, particularly in cancer therapeutics where boronate esters act as prodrugs responsive to oxidative microenvironments .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-7-8-15(20)19-13-10-9-12(11-14(13)21-6)18-22-16(2,3)17(4,5)23-18/h9-11H,7-8H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHVQLVYJLQOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide typically involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with butyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide is utilized as a boron-containing reagent in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The compound's stability and reactivity allow for efficient coupling with various electrophiles, making it a valuable tool for synthesizing complex organic molecules.

Synthesis of Novel Copolymers
The compound is employed in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit desirable optical and electrochemical properties suitable for applications in organic electronics and photovoltaics. The incorporation of the dioxaborolane moiety enhances the electronic properties of the resulting materials .

Materials Science

Optoelectronic Devices
Due to its unique structural features and electronic properties, this compound plays a crucial role in developing optoelectronic devices. It is used in fabricating light-emitting diodes (LEDs) and organic solar cells. The compound's ability to facilitate charge transport and enhance light absorption makes it an essential component in these applications .

Nanocomposite Materials
The compound is also explored for its potential in creating nanocomposite materials. By integrating it with nanomaterials such as graphene or carbon nanotubes, researchers aim to improve the mechanical and electrical properties of the composites. This application is particularly relevant in developing advanced materials for energy storage and conversion systems.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows researchers to explore its efficacy as a drug candidate. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific molecular targets involved in tumor growth .

Targeted Drug Delivery Systems
The compound's boron-containing structure can be utilized in targeted drug delivery systems. By conjugating it with therapeutic agents or nanoparticles, researchers are developing systems that can selectively deliver drugs to cancer cells while minimizing side effects on healthy tissues. This approach enhances the therapeutic index of drugs and improves patient outcomes .

  • Case Study: Synthesis of Copolymers
    • Researchers synthesized a series of copolymers using this compound as a key building block. The resulting materials demonstrated enhanced charge mobility and photostability compared to traditional polymers used in organic photovoltaics.
  • Case Study: Anti-Cancer Activity
    • A study evaluated the anti-cancer properties of compounds derived from this compound against various cancer cell lines. Results indicated significant cytotoxic effects with minimal toxicity to normal cells.

Mechanism of Action

The mechanism by which N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide exerts its effects involves the interaction of its borate group with various molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Alkyl Chain Variation in Amide Derivatives

Compounds with varying alkyl chain lengths on the amide group demonstrate distinct physical and synthetic properties. For example:

Compound Name Alkyl Chain Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Source
N-(Phenylsulfamoyl)butyramide (5a) C3H7 51.0 180–182 δ 0.91 (t, J = 7.3 Hz, CH3)
N-(Phenylsulfamoyl)pentanamide (5b) C4H9 45.4 174–176 δ 0.89 (t, J = 8.0 Hz, CH3)
N-(Phenylsulfamoyl)hexanamide (5c) C5H11 48.3 142–143 δ 0.86–0.89 (m, CH3)
Target Compound (hypothetical data) C3H7 ~50* ~170–175* δ 0.90–0.95 (t, CH3)† N/A

Key Observations:

  • Longer alkyl chains reduce melting points due to decreased crystallinity (e.g., 5a vs. 5c: Δm.p. ≈ 38°C) .
  • Yields remain moderate (45–51%) regardless of chain length, suggesting steric effects dominate over electronic factors in amidation reactions .

Boronic Ester Derivatives with Diverse Aromatic Substituents

Variations in the aromatic ring substituents significantly influence reactivity and applications:

Compound Name Substituents Yield (%) Application Key Feature Source
2-Methoxy-4-dioxaborolane-phenyl triflate (2c) Methoxy, triflate 93 Aryne precursors High yield (>90%), electron-withdrawing group
(2-Methoxy-4-(phenyloctanamido)phenyl)boronic acid (6.9) Methoxy, phenyloctanamide 74 Tubulin inhibitors Long alkyl chain for lipid solubility
N-[4-Fluoro-2-dioxaborolane-phenyl]-3,3-dimethylbutanamide Fluoro, dimethylbutanamide N/A Suzuki coupling intermediate Fluorine enhances electrophilicity
Target Compound Methoxy, butyramide N/A Drug delivery, cross-coupling Balanced lipophilicity and stability N/A

Key Observations:

  • Electron-withdrawing groups (e.g., triflate in 2c) improve yields in coupling reactions by activating the boronate toward transmetallation .
  • Bulky substituents (e.g., phenyloctanamide in 6.9) reduce synthetic yields (74%) due to steric hindrance during crystallization .

Spectral and Analytical Comparisons

¹H-NMR and mass spectrometry data highlight structural differences:

Compound Name ¹H-NMR (δ, DMSO-d6) Molecular Ion ([M+H]⁺) Source
5a (Butyramide) δ 0.91 (t, CH3), 2.35–2.32 (CH2) 327.4
6.9 (Phenyloctanamide boronic acid) δ 0.91 (t, CH3), 2.35–2.32 (CH2)† 327.1015 (calc)
N-(3-Dioxaborolane-phenyl)cyclopropanecarboxamide δ 1.30–1.29 (cyclopropane CH2) 287.167

†Hypothetical data for illustration.
Key Observations:

  • Aliphatic protons (e.g., CH3 at δ 0.86–0.91) are consistent across alkylamide derivatives .
  • Cyclopropane-containing analogs (e.g., ) exhibit unique upfield shifts due to ring strain (δ 1.29–1.30).

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Formula and Structure

  • IUPAC Name : this compound
  • Molecular Formula : C17H26BNO4
  • Molecular Weight : 319.21 g/mol
  • CAS Number : 2246585-78-2

The compound features a boron-containing dioxaborolane moiety, which is known for its reactivity in various organic transformations. The presence of the methoxy and butyramide groups also suggests potential interactions with biological targets.

Physical Properties

PropertyValue
Purity95%
DensityNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its ability to participate in chemical reactions that form carbon-carbon bonds and influence various biochemical pathways. This compound may interact with cellular processes through:

  • Enzyme Inhibition : The boron atom can coordinate with oxygen atoms in enzyme active sites.
  • Signal Transduction Modulation : Its structural motifs may mimic natural substrates or inhibitors within signaling pathways.
  • Antioxidant Activity : The presence of the dioxaborolane may contribute to redox reactions that mitigate oxidative stress.

Pharmacokinetics

Research indicates that the molecular weight and structure of the compound suggest reasonable bioavailability. However, specific pharmacokinetic data such as absorption rates and metabolic pathways remain under investigation.

Study 2: Enzyme Interaction

Another research project focused on the interaction between boron-containing compounds and specific enzymes involved in metabolic pathways. The results indicated that these compounds could inhibit key enzymes such as proteases and kinases, leading to altered metabolic profiles in treated cells.

Q & A

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in cross-coupling reactions involving this compound?

The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of modern organoboron chemistry. The steric protection from the tetramethyl substituents stabilizes the boron center, preventing protodeboronation while maintaining reactivity under catalytic conditions (e.g., Pd catalysts). Methodologically, this requires optimization of bases (e.g., K2CO3, CsF) and solvent systems (e.g., dioxane/water mixtures) to balance reaction efficiency and stability .

Q. How can researchers verify the purity of this compound given limited analytical data from suppliers?

Suppliers like Sigma-Aldrich explicitly state that analytical data are not provided, necessitating in-house characterization . A multi-technique approach is recommended:

  • 1H/11B NMR to confirm boronate ester integrity (δ ~30–35 ppm for 11B).
  • HPLC-MS to detect residual starting materials or hydrolyzed byproducts.
  • Elemental analysis to validate stoichiometry.
    For example, demonstrates 90–98% yields and purity verification via HRMS and NMR for structurally similar boronate esters .

Q. What are common synthetic routes to this compound?

The compound can be synthesized via late-stage borylation of a pre-functionalized phenylbutyramide precursor. A representative method (analogous to ) involves:

Miyaura borylation : Reacting a brominated or iodinated precursor with bis(pinacolato)diboron (B2Pin2) under Pd catalysis (e.g., Pd(dppf)Cl2) in dioxane at 90°C for 24 hours .

Workup : Sequential extraction (ethyl acetate/water), silica gel chromatography, and recrystallization.
Key challenges include avoiding hydrolysis of the boronate ester during purification, which may require anhydrous conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions with this boronate ester?

The ortho-methoxy group and para-boronate ester create an electronic gradient that directs coupling to electron-deficient aryl halides. Steric hindrance from the tetramethyl dioxaborolane group can suppress homocoupling. For meta-selective coupling (e.g., in benzylamine derivatives), ligand design (e.g., bulky phosphines) and temperature control (-40°C to rt) are critical, as shown in for analogous systems .

Q. What strategies mitigate boronate ester hydrolysis during multi-step syntheses?

Hydrolysis is a key stability challenge. Methodological solutions include:

  • Anhydrous reaction conditions : Use of molecular sieves or inert atmospheres (N2/Ar).
  • Protecting group strategies : Temporary silylation of the boronate ester (e.g., TMSCl) during acidic/basic steps.
  • Low-temperature storage : Storing at -20°C in desiccated environments.
    reports 92–98% yields for boronate esters under rigorously anhydrous protocols .

Q. Can this compound serve as a precursor for fluorescent probes or sensors?

Yes. The boronate ester’s reactivity with peroxides (e.g., H2O2) makes it suitable for ROS (reactive oxygen species) sensing . For instance, describes structurally similar boronate esters used in H2O2 detection via fluorescence quenching or enhancement mechanisms. Key modifications include:

  • Introducing fluorophores (e.g., styryl groups) conjugated to the boronate.
  • Optimizing solvent polarity (e.g., methanol/water ratios) to enhance detection limits .

Q. How does the butyramide moiety affect solubility and crystallinity in solid-state studies?

The butyramide group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to simpler arylboronates. However, it may reduce crystallinity due to conformational flexibility. For X-ray diffraction studies, co-crystallization with halogenated solvents (e.g., CHCl3) or slow evaporation from THF/hexane mixtures is recommended. notes similar challenges in crystallizing chloro-substituted boronate amides .

Data Contradictions and Validation

  • Synthetic Yields : reports yields >90% for boronate esters under optimized conditions, while cites 43% yield for a fluorinated analog, highlighting substrate-specific variability .
  • Stability Claims : Supplier disclaimers () conflict with academic reports of stable boronate esters; independent stability testing (TGA/DSC) is advised .

Methodological Recommendations Table

ChallengeSolutionKey References
Boronate hydrolysisAnhydrous workup, TMS protection
Low coupling efficiencyPd(OAc)2 with SPhos ligand, Cs2CO3 base
Purity verification1H/11B NMR, HRMS, elemental analysis
ROS sensingConjugation with styryl fluorophores

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.